molecular formula C11H16FNO3S B5497763 [(4-Fluoro-3-methoxyphenyl)sulfonyl](methylpropyl)amine

[(4-Fluoro-3-methoxyphenyl)sulfonyl](methylpropyl)amine

Cat. No.: B5497763
M. Wt: 261.32 g/mol
InChI Key: ZSHVGJPEKBJHJT-UHFFFAOYSA-N
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Description

(4-Fluoro-3-methoxyphenyl)sulfonylamine is an organic compound that features a sulfonyl group attached to a fluorinated methoxyphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluoro-3-methoxyphenyl)sulfonylamine typically involves multiple steps, starting with the preparation of the fluorinated methoxyphenyl precursor. This can be achieved through electrophilic aromatic substitution reactions, such as nitration followed by reduction to form the amine group . The sulfonyl group is then introduced using sulfonyl chlorides under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-Fluoro-3-methoxyphenyl)sulfonylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to thiols or sulfides.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.

Scientific Research Applications

(4-Fluoro-3-methoxyphenyl)sulfonylamine has several applications in scientific research:

Mechanism of Action

The mechanism by which (4-Fluoro-3-methoxyphenyl)sulfonylamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity . The fluorine atom enhances the compound’s stability and bioavailability, making it a valuable tool in biochemical studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Fluoro-3-methoxyphenyl)sulfonylamine is unique due to the combination of its fluorinated methoxyphenyl ring and sulfonyl group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a versatile compound for various applications.

Properties

IUPAC Name

N-butan-2-yl-4-fluoro-3-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FNO3S/c1-4-8(2)13-17(14,15)9-5-6-10(12)11(7-9)16-3/h5-8,13H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSHVGJPEKBJHJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NS(=O)(=O)C1=CC(=C(C=C1)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16FNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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